4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide
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Overview
Description
The compound “4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide” is a complex organic molecule. It contains functional groups such as sulfonamide, cyanophenyl, and piperidine . These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through reactions involving aroyl isocyanate and 4-aminobenzonitrile . The synthesis of related compounds often involves free radical solution polymerization .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray single-crystal technique . These analyses often reveal important information about the compound’s geometry, bond lengths, and angles .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied using techniques such as cyclic voltammetry . These studies can provide information about the compound’s redox behavior and other chemical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as NMR spectroscopy and mass spectrometry . These analyses can provide information about the compound’s molecular weight, solubility, and other properties .Scientific Research Applications
Metal-Organic Framework (MOF) Sensors
Porphyrin-based MOFs have gained attention for their unique combination of porphyrin properties (such as fluorescence) and MOF characteristics (high surface area and porosity). Researchers integrate porphyrin molecules into MOFs or use them as organic linkers to create porphyrin-based MOFs. These materials enable highly sensitive and specific sensing applications for various targets, including metal ions, anions, explosives, biomolecules, pH, and toxins .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[[(4-cyanophenyl)sulfonylamino]methyl]-N,N-dimethylpiperidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O4S2/c1-18(2)25(22,23)19-9-7-14(8-10-19)12-17-24(20,21)15-5-3-13(11-16)4-6-15/h3-6,14,17H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJFGMPACSYQEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-cyanophenylsulfonamido)methyl)-N,N-dimethylpiperidine-1-sulfonamide |
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